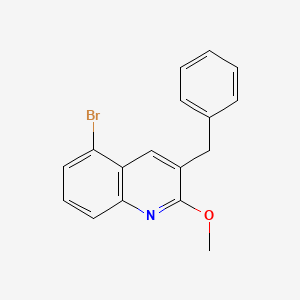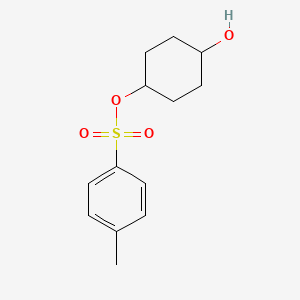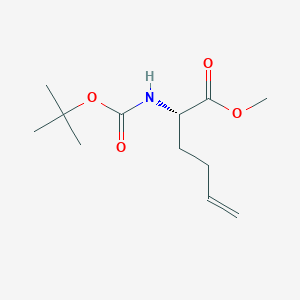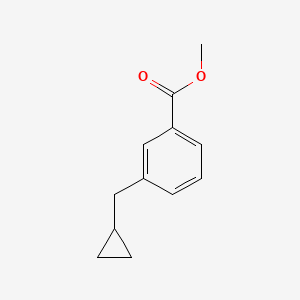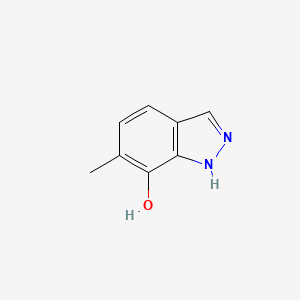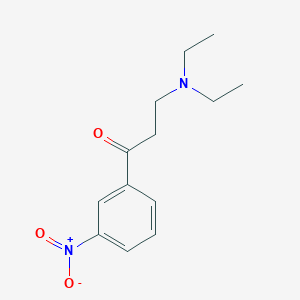
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one
Descripción general
Descripción
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one, also known as DNP, is a chemical compound that has been widely used in scientific research for its unique properties. DNP is a yellow crystalline powder that is soluble in water and other organic solvents. It has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one involves the uncoupling of oxidative phosphorylation in mitochondria. This results in the dissipation of the proton gradient across the mitochondrial inner membrane, leading to the production of heat instead of ATP. This process is known as proton leak and is responsible for the thermogenic properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase metabolic rate and energy expenditure in animals and humans. It has also been shown to decrease body weight and fat mass. However, this compound can also cause adverse effects such as hyperthermia, tachycardia, and respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one has several advantages for use in laboratory experiments. It is a potent uncoupler of oxidative phosphorylation and can be used to study mitochondrial function. It is also relatively easy to synthesize and purify. However, this compound can be toxic and must be handled with care. It is also not suitable for use in vivo due to its adverse effects.
Direcciones Futuras
There are several potential future directions for research on 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound and its effects on mitochondrial function. Additionally, there is potential for the use of this compound in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. It has also been used in the development of new drugs and as a tool for studying enzyme kinetics.
Propiedades
IUPAC Name |
3-(diethylamino)-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-14(4-2)9-8-13(16)11-6-5-7-12(10-11)15(17)18/h5-7,10H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOIRGIRPOYAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




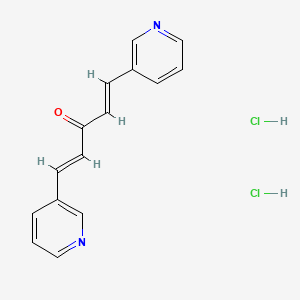
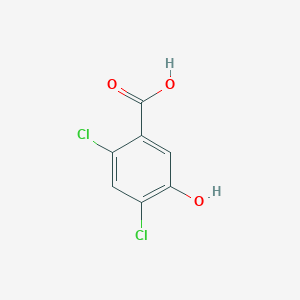

![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)
